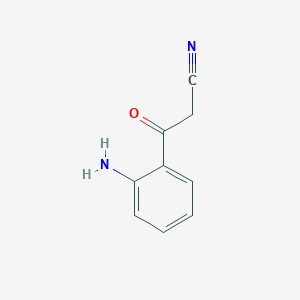

3-(2-Aminophenyl)-3-oxopropanenitrile

説明

3-(2-Aminophenyl)-3-oxopropanenitrile is a nitrile-containing ketone derivative characterized by a 2-aminophenyl substituent at the β-position of the oxopropanenitrile core. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic frameworks for pharmaceutical applications. Its structure combines an electron-donating amino group with a polar nitrile functionality, enabling diverse reactivity patterns, such as cyclization, condensation, and nucleophilic addition. Notably, it is utilized in intramolecular cyclization reactions to form quinoline derivatives, as demonstrated in the synthesis of key intermediates for antimicrobial agents .

特性

CAS番号 |

102908-42-9 |

|---|---|

分子式 |

C9H8N2O |

分子量 |

160.17 g/mol |

IUPAC名 |

3-(2-aminophenyl)-3-oxopropanenitrile |

InChI |

InChI=1S/C9H8N2O/c10-6-5-9(12)7-3-1-2-4-8(7)11/h1-4H,5,11H2 |

InChIキー |

JGVQMDVZPXXSEW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)CC#N)N |

正規SMILES |

C1=CC=C(C(=C1)C(=O)CC#N)N |

同義語 |

2-AMINO-BETA-OXO-BENZENEPROPANENITRILE |

製品の起源 |

United States |

科学的研究の応用

Synthesis of Pharmaceuticals

One of the primary applications of 3-(2-aminophenyl)-3-oxopropanenitrile is its role as an intermediate in the synthesis of various pharmaceutical compounds.

Bosutinib

Bosutinib, a dual Src/Abl kinase inhibitor used in the treatment of chronic myeloid leukemia (CML), has been synthesized using this compound as a key intermediate. The synthesis involves an intramolecular cyclization reaction that facilitates the formation of the core structure necessary for bosutinib's activity .

Tivozanib

Similarly, tivozanib, an anti-cancer drug, utilizes this compound in its synthetic pathway. The compound's structure allows for efficient modifications leading to the desired pharmacological properties .

Synthetic Methodologies

The versatility of this compound extends to various synthetic methodologies that exploit its reactivity.

Iron-Catalyzed Reactions

Recent studies have demonstrated the use of iron(III) catalysis to facilitate oxidative coupling reactions involving this compound. This method has shown promise in synthesizing complex heterocyclic compounds like 4-quinolones, expanding the compound's utility in creating diverse chemical entities .

One-Pot Synthesis

Innovative one-pot synthesis strategies have been developed to streamline the production of derivatives from this compound, enhancing efficiency and reducing the need for multiple purification steps .

Biological Activities

The biological activities associated with this compound derivatives are under investigation, particularly regarding their potential anti-cancer properties.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor activity against various cancer cell lines. The mechanism often involves inhibition of specific kinases that are critical for cancer cell proliferation .

Case Studies

The following table summarizes notable case studies involving this compound:

類似化合物との比較

Key Observations :

- The amino group in this compound enhances its nucleophilicity, enabling unique cyclization pathways (e.g., quinoline formation) compared to non-amino derivatives .

- Electron-withdrawing substituents (e.g., fluorine in 3-(2-Fluorophenyl)-3-oxopropanenitrile) reduce reactivity toward nucleophiles but improve thermal stability .

Reactivity and Functionalization

- Heterocycle Formation: this compound reacts with DMF-DMA to form pyridine intermediates, critical for antimicrobial quinolines . In contrast, 3-(1H-indol-3-yl)-3-oxopropanenitrile participates in multi-component domino reactions to synthesize bis(indolyl)pyridines with biofilm inhibition activity .

- Condensation Reactions :

Key Insights :

- The 2-aminophenyl group in the target compound facilitates hydrogen bonding, enhancing interactions with biological targets compared to non-polar substituents (e.g., ethylphenyl) .

- Fluorinated derivatives exhibit improved metabolic stability, as seen in kinase inhibitors , whereas methoxy-substituted analogues (e.g., 3-(4-methoxyphenyl)-3-oxopropanenitrile) are prioritized for hydrogen-bond-driven anticancer activity .

Physicochemical Properties

Trends :

- Amino and methoxy substituents increase polarity, enhancing solubility in polar solvents, whereas fluorinated and aryl derivatives exhibit higher lipophilicity .

- Fluorine substitution correlates with higher thermal stability (e.g., boiling point of 297°C for 3-(2-Fluorophenyl)-3-oxopropanenitrile) .

準備方法

Synthesis of 3-(2-Nitrophenyl)-3-oxopropanenitrile

The preparation begins with the lithiation of acetonitrile in tetrahydrofuran (THF) at -78°C under argon. n-Butyllithium (nBuLi, 2.0 equiv.) deprotonates acetonitrile to generate a stabilized nitrile anion, which subsequently reacts with methyl-2-nitrobenzoate (1.0 equiv.) via nucleophilic acyl substitution. The reaction proceeds through a ketene intermediate, forming 3-(2-nitrophenyl)-3-oxopropanenitrile after 3 hours at -45°C. Purification via flash chromatography (hexane/ethyl acetate, 5:1 to 3:1) yields the nitro intermediate as a red solid (55% yield).

Key Conditions :

-

Temperature: -78°C for lithiation, -45°C for arylation.

-

Solvent: Anhydrous THF.

-

Workup: Quenching with saturated NH₄Cl, extraction with ethyl acetate, and drying over Na₂SO₄.

Catalytic Hydrogenation to 3-(2-Aminophenyl)-3-oxopropanenitrile

The nitro group in 3-(2-nitrophenyl)-3-oxopropanenitrile is reduced using 10% palladium on carbon (Pd/C) under hydrogen atmosphere (H₂ balloon) in ethyl acetate. After 3 hours at room temperature, the reaction mixture is filtered through Celite, concentrated, and purified via column chromatography to afford the target amine as a white solid (50% yield).

Mechanistic Insight :

-

Pd/C facilitates heterolytic cleavage of H₂, enabling sequential nitro reduction via nitroso and hydroxylamine intermediates.

-

Ethyl acetate stabilizes the intermediate, minimizing over-reduction to hydroxylamine derivatives.

Alternative Pathway: Direct Amination via Nucleophilic Substitution

Reaction of 2-Aminobenzonitrile with nBuLi

In a modified approach, 2-aminobenzonitrile undergoes lithiation with nBuLi (3.0 equiv.) in THF at 0°C. The resulting aryl lithium species reacts with acetonitrile, forming this compound after acidic workup (1M HCl) and extraction. This one-pot method bypasses nitro-group reduction but requires strict temperature control to prevent side reactions such as nitrile hydrolysis.

Optimization Challenges :

-

Excess nBuLi leads to over-lithiation, reducing yields.

-

Acidic quenching conditions must be carefully controlled to avoid protonation of the nitrile group.

Comparative Analysis of Synthetic Methods

Yield and Scalability

| Method | Starting Material | Yield (%) | Purification Technique |

|---|---|---|---|

| Lithiation-Reduction | Methyl-2-nitrobenzoate | 55 | Flash chromatography |

| Direct Amination | 2-Aminobenzonitrile | 50 | Column chromatography |

The lithiation-reduction route offers higher reproducibility due to well-established nitro-group chemistry, whereas the direct amination method is shorter but sensitive to moisture and stoichiometry.

Industrial Applicability

Large-scale synthesis favors the lithiation-reduction approach, as nitro intermediates are easily handled and hydrogenation is amenable to continuous flow systems. In contrast, direct amination requires cryogenic conditions, increasing operational costs.

Mechanistic and Side-Reaction Considerations

Competing Pathways in Lithiation

During the arylation step, residual moisture in THF promotes hydrolysis of the nitrile anion to acetamide, necessitating rigorous drying of solvents and reagents. Additionally, elevated temperatures (>-45°C) favor ketene dimerization, forming undesired β-lactam byproducts.

Hydrogenation Side Reactions

Over-reduction of the nitro group to hydroxylamine or amine oxides can occur if Pd/C loading exceeds 10% or reaction times extend beyond 4 hours. Monitoring via thin-layer chromatography (TLC) is critical to terminate the reaction at the amine stage.

Applications in Quinoline Synthesis

Cyclization to 3-Cyano-4-hydroxyquinolines

This compound reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in refluxing toluene, undergoing intramolecular cyclization to form 3-cyano-4-hydroxyquinolines. This transformation is pivotal in bosutinib synthesis, where the quinoline core is functionalized with chloropropoxy and methoxy groups.

Reaction Conditions :

Q & A

Q. What in silico tools predict the pharmacokinetic properties of 3-oxopropanenitrile-based drug candidates?

- ADMET prediction :

- SwissADME : Estimates bioavailability (TPSA < 80 Ų) and GI absorption.

- AutoDock Vina : Screens binding affinity to targets (e.g., JAK1: ΔG < −8 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。